Cas no 36065-15-3 (Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-)

Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)- structure
36065-15-3 structure
Product Name:Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-
CAS-nummer:36065-15-3
MF:C10H17NO
MW:167.248082876205
CID:318679
PubChem ID:26110
Update Time:2025-04-19

Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)- Chemische en fysische eigenschappen

Naam en identificatie

    • Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-
    • (+)-camphoric oxime
    • (1S)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
    • (1S,2E)-N-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine
    • SCHEMBL3081945
    • AKOS016874620
    • (NE)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
    • 36065-15-3
    • (1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
    • DTXSID40874126
    • 2792-42-9
    • FT-0634491
    • Camphor oxime
    • D-Camphor oxime
    • NS00085673
    • 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one oxime
    • Maybridge1_002074
    • OVFDEGGJFJECAT-UHFFFAOYSA-N
    • HMS2267K06
    • F0848-0342
    • (+/-)-1,7,7-trimethyl-bicyclo[2,2,1]heptane-2-one-oxime
    • 1,7,7-TRIMETHYL-BICYCLO(2.2.1)HEPTAN-2-ONE OXIME
    • NS00085882
    • (+/-)-1,7,7-trimethyl-bicyclo(2.2.1)heptane-2-one-oxime
    • FT-0607019
    • (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
    • Inchi: 1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/t7-,10+/m0/s1
    • InChI-sleutel: OVFDEGGJFJECAT-OIBJUYFYSA-N
    • LACHT: ON=C1C[C@@H]2CC[C@@]1(C)C2(C)C

Berekende eigenschappen

  • Exacte massa: 167.13111
  • Monoisotopische massa: 167.131014166g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 244
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 32.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.0100
  • Smeltpunt: 118°C
  • Kookpunt: 295.85°C (rough estimate)
  • Brekindex: 1.4368 (estimate)
  • PSA: 32.59
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